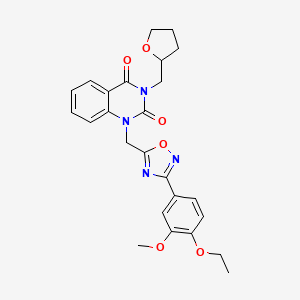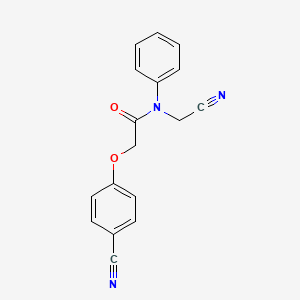
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a cyclopentanecarboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the Hantzsch pyridine synthesis , which involves the condensation of β-keto esters with ammonia and α-haloketones. The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can participate in substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds can be used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups.
Nucleophilic Addition: Formation of new carbon-carbon bonds.
科学的研究の応用
Chemistry and Material Science: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties . Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its versatility and reactivity make it valuable for producing a wide range of chemical products.
作用機序
The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would require further research and experimentation.
類似化合物との比較
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
N-((5-(thiophen-3-yl)pyridin-2-yl)methyl)cyclopentanecarboxamide
N-((5-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide
Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide stands out due to its specific arrangement of the thiophene and pyridine rings, which can influence its reactivity and biological activity. This structural uniqueness may lead to different chemical properties and applications compared to its analogs.
特性
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-3-1-2-4-13)18-9-12-7-15(10-17-8-12)14-5-6-20-11-14/h5-8,10-11,13H,1-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMITLKBZUDJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)


![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)
![N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2961112.png)
![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2961118.png)
![N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2961119.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)


